ethyl 7-(2-methoxyethyl)-2-oxo-6-[2-(trifluoromethyl)benzoyl]imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
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Overview
Description
Ethyl 7-(2-methoxyethyl)-2-oxo-6-[2-(trifluoromethyl)benzoyl]imino-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound characterized by its unique tricyclic structure and the presence of multiple functional groups
Preparation Methods
The synthesis of ethyl 7-(2-methoxyethyl)-2-oxo-6-[2-(trifluoromethyl)benzoyl]imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves multiple steps, typically starting with the preparation of the triazatricyclo[8.4.0.03,8]tetradeca core. This is followed by the introduction of the 2-(trifluoromethyl)benzoyl group and the ethyl ester. The reaction conditions often require the use of strong bases, such as sodium hydride, and organic solvents like dimethylformamide (DMF). Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The presence of the methoxyethyl group allows for oxidation reactions, typically using reagents like potassium permanganate.
Reduction: The oxo group can be reduced using agents such as lithium aluminum hydride.
Substitution: The benzoyl group can participate in electrophilic aromatic substitution reactions, often using reagents like bromine or chlorine under acidic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Ethyl 7-(2-methoxyethyl)-2-oxo-6-[2-(trifluoromethyl)benzoyl]imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the production of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity, while the triazatricyclo core provides structural stability. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects.
Comparison with Similar Compounds
Similar compounds include other triazatricyclo derivatives and benzoyl-imino compounds Compared to these, ethyl 7-(2-methoxyethyl)-2-oxo-6-[2-(trifluoromethyl)benzoyl]imino-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C25H21F3N4O5 |
---|---|
Molecular Weight |
514.5 g/mol |
IUPAC Name |
ethyl 7-(2-methoxyethyl)-2-oxo-6-[2-(trifluoromethyl)benzoyl]imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate |
InChI |
InChI=1S/C25H21F3N4O5/c1-3-37-24(35)17-14-16-20(29-19-10-6-7-11-31(19)23(16)34)32(12-13-36-2)21(17)30-22(33)15-8-4-5-9-18(15)25(26,27)28/h4-11,14H,3,12-13H2,1-2H3 |
InChI Key |
ZJCCYHUSUMXUPO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=CC=CC=C4C(F)(F)F)CCOC |
Origin of Product |
United States |
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